molecular formula C18H14N2O6 B2946507 N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 433947-81-0

N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2946507
CAS No.: 433947-81-0
M. Wt: 354.318
InChI Key: NHTZPUMNFXWBAK-UHFFFAOYSA-N
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Description

N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative designed for advanced research in medicinal chemistry. Coumarins bearing a carboxamide group at the C-3 position are established as privileged scaffolds in the investigation of key enzymatic targets . This compound is of particular interest for developing selective inhibitors of carbonic anhydrase (CA) isoforms and monoamine oxidase (MAO) enzymes. Research on analogous structures shows that 3-carboxamide-substituted coumarins can act as potent and selective inhibitors for human monoamine oxidase B (hMAO-B), a target implicated in neurological disorders . Furthermore, coumarin derivatives are investigated as selective inhibitors for the cancer-associated carbonic anhydrase isoforms hCA IX and XII . These enzymes are overexpressed in hypoxic tumors and play a critical role in pH regulation, cell survival, and metastasis . The mechanism for CA inhibition is particularly notable; coumarins act as prodrugs, where the lactone ring is hydrolyzed by the CA's esterase activity to the corresponding 2-hydroxy-cinnamic acid derivative, which then acts as a potent, selective "suicide" inhibitor by binding at the entrance of the enzyme's active site . The specific substitution pattern of this compound, featuring an 8-methoxy group and a 6-nitro group, is strategically chosen to modulate electronic properties, lipophilicity, and binding interactions to optimize potency and selectivity for these and other biological targets in a research setting.

Properties

IUPAC Name

N-benzyl-8-methoxy-6-nitro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c1-25-15-9-13(20(23)24)7-12-8-14(18(22)26-16(12)15)17(21)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTZPUMNFXWBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method involves the condensation of 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid with benzylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive chromenes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromene core can interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three classes of analogs from the evidence:

3-Oxo-3H-Benzo[f]chromene-2-Carboxamides (e.g., Compound 5a) : Core Structure: Shares the chromene-2-carboxamide backbone but lacks nitro and methoxy substituents. Substituents: Features a 3,5-dimethylphenyl group (electron-donating) instead of benzyl.

Chlorophenyl-Substituted Chromenes (e.g., Compound 4) : Core Structure: Contains a tetrahydrochromeno[2,3-d]pyrimidin-4-one scaffold. Substituents: Bulky 2-chlorobenzylidene and chlorophenyl groups introduce steric hindrance and electron-withdrawing effects. Implications: The benzyl group in the target compound may reduce steric bulk compared to chlorophenyl analogs, possibly enhancing solubility or membrane permeability.

Physical and Spectroscopic Properties

Property Target Compound (Hypothetical) Compound 5a Chlorophenyl Analog
Melting Point ~250–260°C (estimated) 277.1–279.2°C Not reported
^1H-NMR Shifts δ 8.5–9.3 (aromatic H near NO₂) δ 7.45–9.82 (aromatic H) Not reported
Solubility Moderate in DMSO (due to NO₂) Low in polar solvents Likely low (chloro substituents)
ESI-HRMS (m/z) ~424.05 [M+H]+ (calculated) 335.12 [M+H]+ Not reported

Biological Activity

N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, characterized by its unique structure that includes a methoxy group, a nitro group, and a carboxamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N2O6, with a molecular weight of 354.31 g/mol. Its structure allows for various chemical reactions, making it a valuable compound for further synthetic modifications and biological evaluations.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to various biological effects. The chromene core may modulate enzyme and receptor activities, influencing critical cellular pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, derivatives of similar chromene compounds have shown selective activity against breast cancer cell lines (MCF-7) with IC50 values ranging from 1.2 to 8.7 µM . The structural features of this compound suggest it may also possess similar anticancer properties.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Related studies have shown that chromene derivatives exhibit antibacterial activity against Gram-positive strains, indicating that this compound may also possess such properties . The presence of the nitro group enhances its potential as an antimicrobial agent.

Antioxidant Activity

Antioxidant activity is another promising aspect of this compound. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models . This property is crucial for developing therapeutic agents aimed at conditions related to oxidative damage.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
N-benzyl-8-methoxy-6-nitro derivativeNitro group presentAntiproliferative1.2 - 8.7
N-benzyl-8-methoxy derivativeHydroxyl instead of nitroAntioxidantVaries
N-benzyl derivatives with cyano groupsIncreased activity against MCF-7Antiproliferative3.1 - 5.3

Case Studies and Research Findings

  • Antiproliferative Studies : Research has shown that structurally similar compounds exhibit significant antiproliferative effects on various cancer cell lines, suggesting that N-benzyl derivatives could be explored further for anticancer therapies .
  • Antimicrobial Testing : A study focusing on chromene derivatives indicated that certain compounds displayed notable antimicrobial activity against specific bacterial strains, reinforcing the potential of N-benzyl derivatives in treating infections .
  • Antioxidant Evaluation : In vitro studies assessing the antioxidant capacity of related compounds have demonstrated their effectiveness in reducing oxidative stress markers, which could translate into protective effects in vivo .

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